2H-Pyran-2-carboxamide,3,6-dihydro-6-methyl-,trans-(9CI)
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Overview
Description
2H-Pyran-2-carboxamide,3,6-dihydro-6-methyl-,trans-(9CI): is a heterocyclic compound with a pyran ring structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
. This method is favored due to its efficiency in forming the pyran ring structure. The reaction conditions often include the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and a quinone as the oxidizing agent, with the reaction carried out in a solvent like tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of reagents and solvents is crucial to ensure the scalability and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
2H-Pyran-2-carboxamide,3,6-dihydro-6-methyl-,trans-(9CI) can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include N-iodosuccinimide (NIS) and N-bromosuccinimide (NBS).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes.
Scientific Research Applications
2H-Pyran-2-carboxamide,3,6-dihydro-6-methyl-,trans-(9CI) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 2H-Pyran-2-carboxamide,3,6-dihydro-6-methyl-,trans-(9CI) involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
2H-Pyran-2-carboxamide,3,6-dihydro-6-methyl-,trans-(9CI) can be compared with other similar compounds, such as:
2H-Pyran-2-carboxamide,3,6-dihydro-6-methyl-: This compound has a similar structure but may differ in its reactivity and applications.
2H-Pyran-2-carboxamide,3,6-dihydro-6-ethyl-: The presence of an ethyl group instead of a methyl group can alter its chemical properties and reactivity.
The uniqueness of 2H-Pyran-2-carboxamide,3,6-dihydro-6-methyl-,trans-(9CI) lies in its specific structure and the resulting chemical properties, which make it suitable for a wide range of applications.
Properties
IUPAC Name |
(2R,6S)-6-methyl-3,6-dihydro-2H-pyran-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-5-3-2-4-6(10-5)7(8)9/h2-3,5-6H,4H2,1H3,(H2,8,9)/t5-,6+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQSBGYNIGFUHNF-NTSWFWBYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CCC(O1)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C=CC[C@@H](O1)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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